methyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Methyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key substituents include:
- A 3,4-dimethylbenzamido group at position 2, contributing to lipophilicity and steric bulk.
- A methyl ester at position 6, which may influence solubility and metabolic stability.
Thienopyridine and benzothiazole scaffolds are frequently explored in medicinal chemistry due to their antimicrobial, anticancer, and kinase-inhibitory properties .
Properties
IUPAC Name |
methyl 3-(1,3-benzothiazol-2-yl)-2-[(3,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-14-8-9-16(12-15(14)2)22(29)27-24-21(23-26-18-6-4-5-7-19(18)32-23)17-10-11-28(25(30)31-3)13-20(17)33-24/h4-9,12H,10-11,13H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPXZGCMJDBFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C4=NC5=CC=CC=C5S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy in various therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that combines several heterocyclic components. Its molecular formula is , with a molecular weight of 356.45 g/mol. The presence of the benzothiazole moiety contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds containing benzothiazole and thieno[2,3-c]pyridine structures exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some studies suggest effectiveness against various bacterial strains.
- Enzyme Inhibition : Potential as inhibitors of key enzymes involved in disease processes.
Anticancer Activity
A notable study explored the anticancer properties of benzothiazole derivatives. Compounds similar to this compound demonstrated significant inhibition of cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) at concentrations of 1 to 4 μM. The mechanism involved apoptosis induction and cell cycle arrest through modulation of apoptotic pathways and inflammatory cytokines like IL-6 and TNF-α .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| B7 | A431 | 1–4 | Inhibition of proliferation |
| B7 | A549 | 1–4 | Induction of apoptosis |
| B7 | H1299 | 1–4 | Cell cycle arrest |
Antimicrobial Properties
The compound's benzothiazole component is known for its antimicrobial effects. Studies have reported that benzothiazole derivatives can inhibit the growth of various bacteria and fungi. The exact mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of specific enzymes linked to disease progression. For instance, it may act on enzymes involved in inflammatory responses or metabolic pathways critical for cancer cell survival.
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Benzothiazole Derivatives in Cancer Treatment : A study found that a related compound significantly inhibited tumor growth in vivo models by inducing apoptosis through caspase activation .
- Tyrosinase Inhibition : Another study focused on the inhibition of tyrosinase by benzothiazole derivatives. Analog compounds exhibited IC50 values indicating strong inhibition compared to standard inhibitors like kojic acid .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound and the analog in share the thieno[2,3-c]pyridine core but differ in substituents: the target’s 3,4-dimethylbenzamido group enhances lipophilicity compared to the carbamoyl group in .
- Compounds in and feature fused thiazole/pyrimidine systems but lack the thienopyridine scaffold, reducing structural overlap.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
